N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-3,3-DIPHENYLPROPANAMIDE
Overview
Description
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-3,3-DIPHENYLPROPANAMIDE is a synthetic compound that features a benzodioxole moiety, which is a structural fragment found in many natural and synthetic compounds with a broad spectrum of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-3,3-DIPHENYLPROPANAMIDE typically involves the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether, followed by reduction with lithium tetrahydroaluminate to obtain the key intermediate, [4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-yl]methanamine . This intermediate can then be reacted with various reagents to produce the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-3,3-DIPHENYLPROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium tetrahydroaluminate.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Lithium tetrahydroaluminate is commonly used for reduction.
Substitution: Various halides and nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-3,3-DIPHENYLPROPANAMIDE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-3,3-DIPHENYLPROPANAMIDE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or modulate signaling pathways involved in cell growth and apoptosis . Further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- **N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}piperidine-3-carboxamide
- **N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-methyl-4-oxo-1H,4H-chromeno[4,3-b]pyrrole-2-carboxamide
Uniqueness
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-3,3-DIPHENYLPROPANAMIDE is unique due to its specific structural features, such as the benzodioxole moiety and the diphenylpropanamide group
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3,3-diphenylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO3/c25-23(24-15-17-11-12-21-22(13-17)27-16-26-21)14-20(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-13,20H,14-16H2,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYTSKMYABQTTDP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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